molecular formula C15H12INO B5819929 N-(4-iodophenyl)-3-phenylacrylamide CAS No. 56298-77-2

N-(4-iodophenyl)-3-phenylacrylamide

Cat. No. B5819929
CAS RN: 56298-77-2
M. Wt: 349.17 g/mol
InChI Key: CJLNYBFEPGTMFT-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-3-phenylacrylamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its ability to inhibit the activity of Rho GTPases. Rho GTPases are a family of signaling proteins that play a critical role in regulating cell morphology, migration, and adhesion. Dysregulation of Rho GTPases has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.

Scientific Research Applications

N-(4-iodophenyl)-3-phenylacrylamide has been widely used as a research tool to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of several members of the Rho family, including RhoA, Rac1, and Cdc42. This inhibition has been demonstrated to have a variety of effects on cellular processes, including cell adhesion, migration, and invasion. N-(4-iodophenyl)-3-phenylacrylamide has also been used to study the role of Rho GTPases in cancer progression, as well as in the development of neurological disorders such as Alzheimer's disease.

Mechanism of Action

N-(4-iodophenyl)-3-phenylacrylamide works by binding to the switch II region of Rho GTPases, which is critical for their activation. This binding prevents the GTPases from interacting with downstream effectors, thereby inhibiting their activity. The precise mechanism by which N-(4-iodophenyl)-3-phenylacrylamide binds to Rho GTPases is still under investigation, but it is believed to involve covalent modification of a cysteine residue in the switch II region.
Biochemical and Physiological Effects
N-(4-iodophenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects on cells. Inhibition of Rho GTPases by N-(4-iodophenyl)-3-phenylacrylamide has been shown to reduce cell adhesion, migration, and invasion. It has also been demonstrated to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells in vitro. In addition, N-(4-iodophenyl)-3-phenylacrylamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, reducing the accumulation of amyloid-beta plaques and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-iodophenyl)-3-phenylacrylamide as a research tool is its specificity for Rho GTPases. This allows researchers to selectively inhibit the activity of Rho GTPases without affecting other signaling pathways. However, N-(4-iodophenyl)-3-phenylacrylamide has some limitations as well. It has been shown to have some off-target effects on other proteins, and its potency can vary depending on the cell type and experimental conditions.

Future Directions

There are several areas of research that could benefit from further investigation of N-(4-iodophenyl)-3-phenylacrylamide. One area is the development of more potent and selective inhibitors of Rho GTPases. Another area is the study of the role of Rho GTPases in other diseases, such as cardiovascular disease and diabetes. Finally, the development of methods for delivering N-(4-iodophenyl)-3-phenylacrylamide to specific tissues or cell types could improve its therapeutic potential.

Synthesis Methods

N-(4-iodophenyl)-3-phenylacrylamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield N-(4-iodophenyl)-3-phenylacrylamide. The purity and yield of the final product can be improved using various purification techniques such as column chromatography and recrystallization.

properties

IUPAC Name

(E)-N-(4-iodophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLNYBFEPGTMFT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.